This compound can be classified under several categories:
The synthesis of 3-oxo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves several key steps:
For example, a method described in literature involves reacting 3-amino-1,2,4-triazole with suitable electrophiles under controlled conditions to yield the desired compound .
The molecular structure of 3-oxo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can be represented using various structural formulas:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N6O2 |
| Molecular Weight | 344.40 g/mol |
| SMILES | Cc1c[nH]n(c1=O)C(=O)NCCN(c2cccn2)c3c[nH]c(c(c3)C(=O)N)C(=O)NCCN(c4cccn4)c5c[nH]c(c(c5)C(=O)N)C(=O)N |
| InChI Key | [InChI Key Data] |
The reactivity of 3-oxo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can be analyzed through its potential chemical reactions:
These reactions are crucial for exploring its synthetic pathways and potential modifications for enhanced biological activity.
The mechanism of action for compounds like 3-oxo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide often involves interaction with biological targets such as enzymes or receptors:
Data from studies suggest that similar compounds exhibit antibacterial and anticancer properties by disrupting cellular processes through these mechanisms .
The physical and chemical properties of 3-oxo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide include:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Property | Value |
|---|---|
| Stability | Stable under normal conditions |
| Reactivity | Moderate; reacts with strong acids/bases |
The scientific applications of 3-oxo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide are diverse:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9